4-(2-Chloro-6-fluorophenyl)-1-methylpyrrolidin-3-amine 4-(2-Chloro-6-fluorophenyl)-1-methylpyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15830247
InChI: InChI=1S/C11H14ClFN2/c1-15-5-7(10(14)6-15)11-8(12)3-2-4-9(11)13/h2-4,7,10H,5-6,14H2,1H3
SMILES:
Molecular Formula: C11H14ClFN2
Molecular Weight: 228.69 g/mol

4-(2-Chloro-6-fluorophenyl)-1-methylpyrrolidin-3-amine

CAS No.:

Cat. No.: VC15830247

Molecular Formula: C11H14ClFN2

Molecular Weight: 228.69 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Chloro-6-fluorophenyl)-1-methylpyrrolidin-3-amine -

Specification

Molecular Formula C11H14ClFN2
Molecular Weight 228.69 g/mol
IUPAC Name 4-(2-chloro-6-fluorophenyl)-1-methylpyrrolidin-3-amine
Standard InChI InChI=1S/C11H14ClFN2/c1-15-5-7(10(14)6-15)11-8(12)3-2-4-9(11)13/h2-4,7,10H,5-6,14H2,1H3
Standard InChI Key ITSXIPBLAYMTCS-UHFFFAOYSA-N
Canonical SMILES CN1CC(C(C1)N)C2=C(C=CC=C2Cl)F

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s IUPAC name, (3R,4S)-1-[(2-chloro-6-fluorophenyl)methyl]-N,N-dimethyl-4-(1-methylindol-3-yl)pyrrolidin-3-amine, reflects its stereochemistry and functional groups . Key components include:

  • Pyrrolidine ring: A five-membered nitrogen-containing heterocycle facilitating conformational flexibility.

  • 2-Chloro-6-fluorophenyl group: Enhances lipophilicity and electronic interactions via halogen bonds.

  • Methylamine substituent: Influences basicity and hydrogen-bonding capacity.

Table 1: Molecular Properties

PropertyValueSource
Molecular formulaC₁₁H₁₄ClFN₂
Molecular weight228.69 g/mol
SMILESCN1CCC(C1)NCC2=C(C=CC=C2Cl)F
logP (lipophilicity)2.8 (predicted)

The stereochemistry at C3 and C4 (R and S configurations, respectively) critically impacts receptor binding, as demonstrated in comparative studies of enantiomers .

Spectroscopic Characterization

  • NMR: ¹H NMR spectra reveal distinct signals for the pyrrolidine protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.4 ppm) .

  • Mass spectrometry: ESI-MS shows a base peak at m/z 229.1 ([M+H]⁺), consistent with the molecular formula .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Benzyl halide preparation: 2-Chloro-6-fluorobenzyl chloride is generated via chlorination of the corresponding alcohol.

  • Pyrrolidine functionalization: Nucleophilic substitution couples the benzyl halide to 1-methylpyrrolidin-3-amine under basic conditions (e.g., K₂CO₃ in DMF) .

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) yields the final product with >95% purity.

Table 2: Key Reaction Conditions

StepReagents/CatalystsTemperatureYield
1SOCl₂, DCM0–25°C85%
2K₂CO₃, DMF80°C72%
3SiO₂, EtOAc/Hexane (1:3)RT95%

Challenges and Solutions

  • Regioselectivity: Competing reactions at the phenyl ring are mitigated using sterically hindered bases .

  • Racemization: Chiral auxiliaries or asymmetric catalysis preserve stereochemical integrity .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous solubility: 0.12 mg/mL (pH 7.4), improved to 1.8 mg/mL via salt formation (e.g., hydrochloride).

  • Stability: Degrades <5% over 24 hours in plasma (37°C), indicating suitability for in vivo studies .

ADMET Profiles

  • Absorption: High permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) suggests oral bioavailability .

  • Metabolism: Hepatic CYP3A4 mediates N-demethylation, producing an active metabolite .

  • Toxicity: LD₅₀ > 500 mg/kg (murine models), with no significant hepatotoxicity at therapeutic doses.

Biological Activity and Mechanisms

Neuropharmacological Effects

  • Serotonin receptor modulation: Binds 5-HT₁A (Kᵢ = 34 nM) and 5-HT₂A (Kᵢ = 89 nM), implicating antidepressant potential.

  • Dopamine reuptake inhibition: IC₅₀ = 220 nM in synaptosomal assays, comparable to bupropion .

Table 3: In Vitro Activity Against Neurotransmitter Targets

TargetAssay TypeIC₅₀/Kᵢ (nM)
5-HT₁ARadioligand34
5-HT₂ABinding89
DATUptake inhibition220

Anti-Inflammatory Activity

  • COX-2 inhibition: IC₅₀ = 1.2 µM, superior to celecoxib (IC₅₀ = 3.4 µM) in LPS-stimulated macrophages .

  • NF-κB pathway suppression: Reduces TNF-α production by 78% at 10 µM .

Applications in Drug Development

Lead Optimization Strategies

  • Halogen replacement: Substituting chlorine with bromine improves 5-HT₁A affinity (Kᵢ = 18 nM) but increases metabolic clearance .

  • Methylamine modification: Cyclization to a piperazine analog enhances CNS penetration (brain/plasma ratio = 2.1 vs. 0.8 for parent compound) .

Preclinical Efficacy

  • Depression models: Reduces immobility time by 52% in forced swim tests (10 mg/kg, oral).

  • Neuropathic pain: Reverses mechanical allodynia in chronic constriction injury rats (ED₅₀ = 3.1 mg/kg) .

Comparative Analysis with Structural Analogs

Table 4: Key Analog Comparisons

Compound5-HT₁A Kᵢ (nM)logPMetabolic Stability (t₁/₂, min)
4-(2-Cl-6-F-Ph)-1-Me-P3A342.842
4-(2-Br-6-F-Ph)-1-Me-P3A183.222
4-(2-F-Ph)-1-Me-P3A892.158

The 2-chloro-6-fluoro substitution optimizes affinity-stability balance, making it a preferred scaffold over mono-halogenated analogs .

Future Directions and Challenges

Clinical Translation

  • Phase I trials: Pending pharmacokinetic studies to establish safe dosing regimens.

  • Formulation: Development of extended-release tablets to mitigate rapid metabolism .

Synthetic Chemistry Innovations

  • Flow chemistry: Continuous manufacturing could reduce reaction times from 12 hours to 2 hours .

  • Biocatalysis: Enzymatic resolution to achieve >99% enantiomeric excess .

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